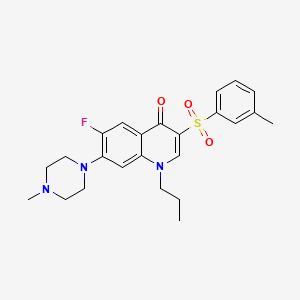![molecular formula C23H17N3O4 B2818012 3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 2411269-50-4](/img/structure/B2818012.png)
3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyridine, which is a type of heterocyclic compound . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through 1,3-dipolar cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazolo[1,5-a]pyridine core, with a fluorenylmethyloxycarbonyl (Fmoc) group and a carboxylic acid group attached .Chemical Reactions Analysis
The compound, due to the presence of the Fmoc group, may participate in reactions typical of Fmoc-protected amino acids . The pyrazolo[1,5-a]pyridine core may also undergo various reactions .Scientific Research Applications
Organic Synthesis Applications
A study by Le and Goodnow (2004) details a convenient synthesis method for related compounds, showcasing the utility of the fluoren-9-ylmethoxycarbonylamino group in organic synthesis, particularly in the preparation of thiazole-carboxylic acids from bromopyruvic acid and aminothioxomethyl carbamic acid (Le & Goodnow, 2004). Gioeli and Chattopadhyaya (1982) further elaborate on the protective capabilities of the fluoren-9-ylmethoxycarbonyl (Fmoc) group for hydroxy-groups, underlining its versatility in conjunction with other protecting groups and its ease of removal, which is pivotal in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Medicinal Chemistry Research
In medicinal chemistry, the fluoren-9-ylmethoxycarbonylamino group and related pyrazole carboxylic acids serve as key intermediates in the synthesis of various compounds with potential biological activities. Yıldırım et al. (2005) explore the functionalization reactions of pyrazole carboxylic acids, offering insights into the synthesis of novel compounds that could be of interest in drug discovery (Yıldırım, Kandemirli, & Demir, 2005). Similarly, Arbačiauskienė et al. (2011) utilize pyrazole carboxylates in palladium-catalyzed cross-coupling reactions, leading to the synthesis of condensed pyrazoles, which could have applications in the development of new therapeutic agents (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Novel Synthetic Routes and Characterizations
Ghaedi et al. (2015) report on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, indicating the broad applicability of these methodologies in creating N-fused heterocyclic compounds, which are significant in the search for new drugs (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015). Alieva and Vorob’ev (2020) focus on the fluorination of pyrazolo[1,5-a]pyridine derivatives, a reaction that adds to the chemical toolkit available for modifying the electronic properties of these compounds for various applications (Alieva & Vorob’ev, 2020).
Future Directions
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazolo[1,5-a]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(28)14-9-10-26-21(11-14)20(12-24-26)25-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,13H2,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCBJCWWIOWBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C5C=C(C=CN5N=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
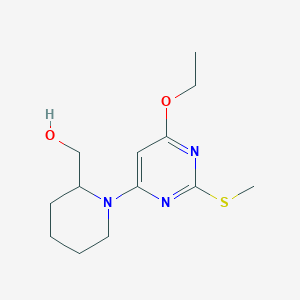
![1-(4-bromophenyl)-3-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2817931.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2817932.png)
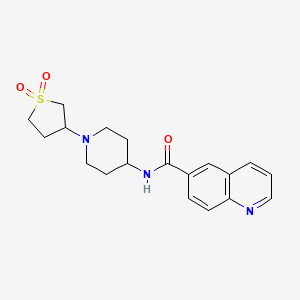
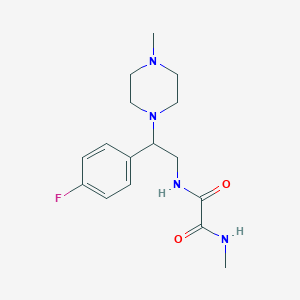
![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)
![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)
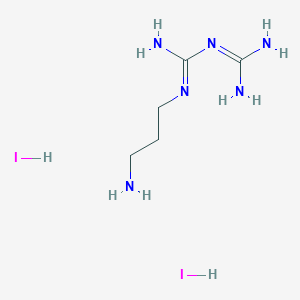
![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)
